molecular formula C12H12N2O4 B8648767 4-Methyl-5,6-dimethoxy-8-nitroquinoline

4-Methyl-5,6-dimethoxy-8-nitroquinoline

Cat. No.: B8648767
M. Wt: 248.23 g/mol
InChI Key: MWNVHYGVJILSRP-UHFFFAOYSA-N
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Description

4-Methyl-5,6-dimethoxy-8-nitroquinoline is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

5,6-dimethoxy-4-methyl-8-nitroquinoline

InChI

InChI=1S/C12H12N2O4/c1-7-4-5-13-11-8(14(15)16)6-9(17-2)12(18-3)10(7)11/h4-6H,1-3H3

InChI Key

MWNVHYGVJILSRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound II was treated with commercially-available methyl vinyl ketone in the presence of phosphoric acid and arsenic acid to afford the intermediate 5,6-dimethoxy-4-methyl-8-nitroquinoline (III), a new compound, as a pure crystalline material in 30% yield. This successful reaction is novel in that the steric hindrance provided by the 2-methoxy group of 4-amino-5-nitroveratrole and by the methyl group of methyl vinyl ketone would be expected by those skilled in the art to prevent the ring-closure reaction to form III from occurring.
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Synthesis routes and methods II

Procedure details

A mixture of 4,5-dimethoxy-2-nitroaniline (3.96 g, 0.02 mol), arsenic acid (5.68 g, 0.04 mol) and 85% phosphoric acid (20 mL) was placed in a three-neck flask fitted with a thermometer and a dropping funnel. The reaction mixture was warmed to 100° (internal) with stirring and methyl vinyl ketone (2.1 g, 0.03 mol) was added at such a rate that the temperature was maintained at 100°±2°. After all the ketone was added, the mixture was stirred at 100° for an additional 30 min. The dark solution was poured into ice water (100 mL), treated with charcoal (Norit) and filtered. The filtrate was made alkaline (NH4OH) and extracted with chloroform. The extract was washed with water, dried (K2CO3), the solvent was evaporated and the dark residue was refluxed with benzene (100 mL). Insoluble tar was removed by filtration. The orange filtrate was concentrated to ca. 10 mL, placed on a silica gel column and eluted with benzene (ca. 2 L). The solvent was evaporated and the residue was recrystallized (×2) from methanol to give 1.3 g (30%) of the title compound, mp 123°-125°.
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3.96 g
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5.68 g
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20 mL
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2.1 g
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ketone
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ice water
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100 mL
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Yield
30%

Synthesis routes and methods III

Procedure details

To a solution of sodium metal (4.8 g, 0.2 g. atom) in methanol (300 ml) were added 50.6 g (0.2 mole) of 5-chloro-6-methoxy-4-methyl-8-nitroquinoline and 70 ml of pyridine. The mixture was stirred under reflux for 48 hr, treated with carbon and filtered hot. The residue was washed with hot methanol and the filtrate and washings were combined (total, 600 ml). On standing, 15 g of 5,6-dimethoxy-4-methyl-8-nitroquinoline, separated, mp 120°-124°. The filtrate was concentrated to 200 ml and cooled overnight to give an additional 15 g of 5,6-dimethoxy-4-methyl-8-nitroquinoline. Dilution of this filtrate with 6 liters of water provided 7 g of product for a total crude yield of 37 g. Crystallization from methanol (carbon) gave 34 g (68%) of 5,6-dimethoxy-4-methyl-8-nitroquinoline, mp 123°-125°. The same compound (m.p. and mixed m.p. 123°-125°) resulted when a Skraup reaction was performed on 4-amino-5-nitroveratrole and methyl vinyl ketone.
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4.8 g
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50.6 g
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70 mL
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300 mL
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Synthesis routes and methods IV

Procedure details

A Skraup reaction of 4,5 -dimethoxy-2-nitroaniline with methyl vinyl ketone gave a 27% yield of 5,6-dimethoxy-4-methyl-8-nitroquinoline. The yellow compound crystallized well from methanol; mp 126°-127.5°.
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